molecular formula C14H13N3 B2827172 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole CAS No. 63777-67-3

2-(2-Phenylethyl)-2H-1,2,3-benzotriazole

Cat. No.: B2827172
CAS No.: 63777-67-3
M. Wt: 223.279
InChI Key: QQVPSSPGCBPRAO-UHFFFAOYSA-N
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Description

2-(2-Phenylethyl)-2H-1,2,3-benzotriazole is a benzotriazole derivative intended for research and development applications. Benzotriazoles are a significant class of compounds in scientific research, primarily known for their role as ultraviolet (UV) light stabilizers in polymers . They function by absorbing harmful UV radiation and converting the energy into a less damaging form of heat, thereby helping to prevent polymer degradation such as chain cleavage and cross-linking . Furthermore, substituted benzotriazoles serve as versatile precursors in synthetic organic chemistry. Under photolytic conditions at specific wavelengths (e.g., 254 nm), they can generate reactive diradical intermediates . These intermediates can be trapped in intermolecular reactions with alkenes like maleimides to produce dihydropyrrolo[3,4-b]indoles, or with alkynes to yield substituted indole derivatives, which are structures of significant synthetic and biological interest . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenylethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-2-6-12(7-3-1)10-11-17-15-13-8-4-5-9-14(13)16-17/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVPSSPGCBPRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characteristics and Isomerism of 2h Benzotriazoles

Tautomeric Equilibrium in Benzotriazole (B28993) Systems: 1H- and 2H-Isomers

Benzotriazole exists in a tautomeric equilibrium between two isomers: 1H-benzotriazole and 2H-benzotriazole. researchgate.net This equilibrium is a result of intramolecular proton transfer and is a key feature of the parent heterocycle. researchgate.net The position of the substituent, in this case, the 2-phenylethyl group, defines the specific isomer. In 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole, the substituent is attached to the central nitrogen atom of the triazole ring.

The relative stability of the 1H- and 2H-tautomers has been a subject of extensive theoretical and experimental investigation. hhu.deru.nl The stability is highly dependent on the environment, temperature, and phase. researchgate.net For instance, while the 1H-tautomer is exclusively present in the crystal structure and is favored in the gas phase at high temperatures, UV experimental studies have shown that the amount of the 2H-tautomer increases at lower temperatures, suggesting it is more stable in the gas phase under those conditions. researchgate.net

Computational studies have provided further insight into this delicate energy balance. The predicted stability is sensitive to the level of theory and the inclusion of zero-point energies. hhu.de Different methodologies have yielded varying results, highlighting the complexity of the system. researchgate.net For example, Hartree-Fock (HF) calculations tend to favor the 1H-tautomer, whereas MP2 calculations suggest the 2H-tautomer is more stable. hhu.deresearchgate.net Density Functional Theory (DFT) methods, such as B3LYP, often show a very small energy difference between the two. researchgate.net

Table 1: Calculated Relative Stabilities of Benzotriazole Tautomers
Computational MethodFavored TautomerKey Finding
Hartree-Fock (HF)1H-BenzotriazoleFavors the 1H isomer. hhu.deresearchgate.net
MP22H-BenzotriazoleReverses the relative stability, favoring the 2H isomer. hhu.deresearchgate.net
B3LYP / Coupled ClusterSimilar EnergyCalculates a very small energy difference between tautomers; inclusion of zero-point energy is necessary and leads to a slight preference for the 1H tautomer. researchgate.net

Conformational Analysis of the 2-Phenylethyl Substituent in 2H-Benzotriazoles

While specific conformational analysis of this compound is not widely documented, studies on the closely related 2-phenyl-2H-benzotriazole provide valuable insights. mdpi.com For the 2-phenyl analogue, the conformation is defined by the dihedral angle between the planes of the benzotriazole and the phenyl rings. Steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens of the benzene (B151609) portion of the benzotriazole core influences this angle.

In this compound, the ethyl linker adds degrees of freedom. The orientation of the N-phenethyl substituent is likely to favor an extended or antiperiplanar conformation to minimize steric hindrance between the bulky phenyl and benzotriazole groups. pku.edu.cn This would involve a staggered arrangement around the CH₂-CH₂ bond, with the benzotriazole ring and the phenyl ring positioned as far apart as possible. The rotation around these bonds will be governed by a potential energy surface with specific minima corresponding to stable conformers and energy barriers to rotation.

Electronic Structure and Aromaticity of the 2H-Benzotriazole Ring System

The electronic structure of N-substituted benzotriazoles is significantly influenced by the position of the substituent. nih.govresearchgate.net High-level ab initio methods and UV photoelectron spectroscopy have shown that the effects of conjugation between the benzene and triazole rings differ between the two isomers. nih.gov The 2H-benzotriazoles, including this compound, are stabilized by this ring conjugation. In contrast, 1H-benzotriazoles are destabilized. nih.govresearchgate.net

The 2H-benzotriazole molecule possesses C₂ᵥ symmetry, which dictates the nature of its molecular orbitals and electronic transitions. hhu.de Spectroscopic studies have identified the existence of two close-lying electronically excited states in 2H-benzotriazole. researchgate.netacs.org The electronic spectrum of the parent 2H-benzotriazole is characterized by an S₁ ← S₀ transition, which has been shown to be a pure b-type spectrum, confirming theoretical predictions about its electronic states. ru.nl The lifetime of the S₁ excited state is very short, determined to be around 1.1 nanoseconds, indicating efficient de-excitation pathways. ru.nl The aromaticity of the benzotriazole system is a key factor in its stability, though in the case of the 2H-tautomer, it has been proposed that the minimization of lone pair repulsion may play a more dominant role than aromaticity in determining its stability relative to the 1H-isomer. hhu.de

Table 2: Key Electronic Properties of the 2H-Benzotriazole System
PropertyDescriptionReference
SymmetryBelongs to the C₂ᵥ point group. hhu.de
Conjugation EffectStabilized by conjugation between the benzene and triazole rings. nih.govresearchgate.net
Excited StatesPossesses two close-lying electronically excited states. researchgate.netacs.org
S₁ State LifetimeApproximately 1.1 nanoseconds. ru.nl

Synthetic Methodologies for 2 2 Phenylethyl 2h 1,2,3 Benzotriazole and Analogues

Strategies for the Construction of the 2H-Benzotriazole Nucleus

The general reaction is as follows:

o-phenylenediamine (B120857) + Sodium Nitrite (in Acetic Acid) → 1H-Benzotriazole + Water + Sodium Acetate

This method provides the essential heterocyclic core, which is then subjected to further functionalization to introduce the desired substituent at the N2 position.

Introduction of the Phenylethyl Moiety via Alkylation and Arylation Reactions

Once the benzotriazole (B28993) nucleus is formed, the subsequent step is the introduction of the 2-phenylethyl group onto one of the nitrogen atoms. This is typically accomplished through N-alkylation reactions.

N-alkylation of the benzotriazole ring is a common strategy for introducing a wide variety of substituents. The reaction typically involves treating benzotriazole with an alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.net However, a significant challenge in this approach is the lack of regioselectivity. Due to the existence of two tautomeric forms of benzotriazole, alkylation can occur at either the N1 or N2 position, often resulting in a mixture of 1-substituted and 2-substituted isomers. rsc.orggsconlinepress.com

The ratio of these isomers is influenced by various factors, including the solvent, the nature of the alkylating agent, the base used, and the reaction temperature. researchgate.net For instance, an efficient, solvent-free method for N-alkylation has been described using potassium carbonate (K2CO3), silica (B1680970) (SiO2), and tetrabutylammonium (B224687) bromide (TBAB) under thermal or microwave conditions, which can regioselectively yield 1-alkyl benzotriazoles. gsconlinepress.com Achieving selectivity for the N2 position, required for the target compound, often necessitates more specialized catalytic systems. rsc.org

To synthesize 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole specifically, the general N-alkylation approach is adapted by using a suitable phenylethylating agent. A common reagent for this purpose is (2-bromoethyl)benzene. The reaction involves the deprotonation of benzotriazole with a base to form the benzotriazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the (2-bromoethyl)benzene.

A representative reaction scheme is:

1H-Benzotriazole + (2-Bromoethyl)benzene + Base → this compound + 1-(2-Phenylethyl)-1H-1,2,3-benzotriazole + Salt + Water

As mentioned, this direct alkylation often yields a mixture of the N1 and N2 isomers. Separating these isomers can be challenging, which underscores the importance of developing regioselective methods that favor the formation of the desired 2-substituted product.

Multi-component Reactions and Tandem Processes in Benzotriazole Synthesis

More advanced and efficient strategies for synthesizing substituted benzotriazoles involve multi-component reactions (MCRs). MCRs are one-pot processes where three or more reactants combine to form a product that incorporates portions of all starting materials, offering advantages in terms of atom economy and operational simplicity. nih.gov

One notable example is the three-component synthesis of propargyl-1,2,3-triazoles. This reaction involves the coupling of a benzotriazole, an aldehyde, and an alkyne in a single vessel, catalyzed by zinc bromide. thieme-connect.com While this specific MCR produces N1-substituted propargyl derivatives, it illustrates the potential of MCRs to rapidly generate complex benzotriazole structures. The development of similar MCRs tailored for the synthesis of N2-substituted derivatives represents an ongoing area of interest in synthetic chemistry.

Regioselectivity Control in Benzotriazole Functionalization

Controlling the regioselectivity of N-alkylation is the most critical challenge in the synthesis of this compound. The preferential formation of N1-alkylation products is common in many reactions due to the thermodynamic stability of the resulting benzenoid tautomer. rsc.org Consequently, significant research has focused on developing catalytic systems that can overcome this inherent preference and selectively direct alkylation to the N2 position.

Several successful strategies have been reported:

Transition Metal Catalysis : Various transition metals have been shown to effectively catalyze N2-selective alkylation. A scandium-catalyzed reaction of benzotriazoles with cyclohexanones provides N2-alkylated products in high yields and with excellent regioselectivity. rsc.org Other methodologies include rhodium-catalyzed reactions with allenes or diazo compounds and cobalt-catalyzed reactions with olefins. rsc.org

Metalloporphyrin Catalysis : The precise control of regioselectivity can be achieved using metalloporphyrins. It has been demonstrated that an Iridium(III) pentafluorophenyl-substituted porphyrin catalyst can promote selective N2-alkylation of benzotriazole with α-diazoacetates. acs.orgfigshare.com In contrast, an Iron(III) pyridine-substituted porphyrin favors N1-alkylation, highlighting the tunability of these catalytic systems. acs.orgfigshare.com

Alternative Solvents and Conditions : The reaction medium can also play a crucial role. N-alkylation of benzotriazole has been accomplished using basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) under solvent-free conditions, affording the N-alkylated product efficiently. researchgate.net Similarly, using glycerol (B35011) as a green and recyclable solvent has been shown to be effective for the N-alkylation of benzotriazoles. researchgate.net

The table below summarizes various catalytic approaches aimed at achieving N2-selectivity in the alkylation of benzotriazoles.

Catalyst SystemAlkylating Agent TypeN-SelectivityReference
Scandium(III) triflate (Sc(OTf)₃)CyclohexanonesHigh N2-selectivity rsc.org
Rhodium catalystsAllenes, Diazo compoundsHigh N2-selectivity rsc.org
Cobalt catalystsOlefinsN2-selective rsc.org
Ir(III) Porphyrinα-DiazoacetatesPromotes N2-alkylation acs.orgfigshare.com
NIS (N-Iodosuccinimide)OlefinsN2-selective rsc.org

These advanced methods provide powerful tools for chemists to overcome the challenge of regioselectivity and synthesize specific isomers like this compound with high precision and efficiency.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2H-Benzotriazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 2-substituted-2H-1,2,3-benzotriazoles, NMR is crucial for distinguishing them from their 1-substituted isomers and for confirming the identity of the substituent.

High-resolution ¹H and ¹³C NMR spectra provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 2-substituted-2H-benzotriazole is characterized by its symmetry. The protons on the benzo ring are chemically equivalent in pairs, leading to a distinct A'A'B'B' spin system, which often appears as two multiplets. The phenylethyl group gives rise to two characteristic triplets for the adjacent methylene (-CH₂-) groups and a multiplet for the phenyl ring protons.

Benzotriazole (B28993) Protons: Due to the C₂ᵥ symmetry of the 2H-benzotriazole core, protons H-4/H-7 and H-5/H-6 are chemically equivalent. This typically results in two distinct multiplet signals in the aromatic region of the spectrum.

Phenylethyl Protons: The ethyl bridge protons appear as two triplets, a result of coupling with each other. The methylene group attached to the benzotriazole nitrogen is typically found further downfield than the methylene group adjacent to the phenyl ring. The five protons of the terminal phenyl group usually appear as a complex multiplet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. The symmetry of the 2H-benzotriazole moiety results in fewer signals for the benzo carbons than would be seen for an unsymmetrical 1-substituted isomer.

Benzotriazole Carbons: The symmetry leads to only three signals for the six carbons of the benzo ring: C-4/C-7, C-5/C-6, and the two quaternary carbons C-3a/C-7a.

Phenylethyl Carbons: The spectrum shows distinct signals for the two methylene carbons of the ethyl bridge and the carbons of the phenyl ring (typically four signals: one for the ipso-carbon, two for the ortho- and meta-carbons, and one for the para-carbon).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Benzotriazole H-4, H-77.85 - 7.95 (m)118.0 - 119.0
Benzotriazole H-5, H-67.35 - 7.45 (m)127.0 - 128.0
N-CH₂-4.80 - 4.90 (t)53.0 - 54.0
Ph-CH₂-3.30 - 3.40 (t)36.0 - 37.0
Phenyl H (ortho, meta, para)7.20 - 7.35 (m)126.0 - 129.0
Benzotriazole C-3a, C-7a-144.0 - 145.0
Phenyl C (ipso)-138.0 - 139.0

Two-dimensional (2D) NMR experiments are instrumental in confirming the assignments made from 1D spectra and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the connectivity of the phenylethyl chain. A cross-peak would be observed between the signals corresponding to the N-CH₂- and Ph-CH₂- protons, confirming their scalar coupling and adjacent positions in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space. For this compound, a NOESY spectrum would be expected to show a correlation between the N-CH₂- protons of the ethyl group and the H-4/H-7 protons of the benzotriazole ring. This through-space interaction provides unambiguous evidence for the substitution at the N-2 position of the benzotriazole ring, as such a correlation would be sterically improbable for the N-1 isomer.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₄H₁₃N₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion (M⁺) peak. The fragmentation pattern would likely involve characteristic losses that help to confirm the structure.

Benzylic Cleavage: A major fragmentation pathway is the cleavage of the bond between the two methylene groups, leading to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.

Loss of the Phenylethyl Group: Cleavage of the N-CH₂ bond would result in a fragment corresponding to the benzotriazolyl cation (C₆H₄N₃⁺) at m/z 118 and a phenylethyl radical.

Loss of Nitrogen: A characteristic fragmentation of benzotriazoles is the loss of a neutral nitrogen molecule (N₂), which could lead to a fragment ion at m/z [M-28]⁺.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Formula
223Molecular Ion [M]⁺[C₁₄H₁₃N₃]⁺
119Benzotriazole moiety[C₆H₅N₃]⁺
118Benzotriazolyl cation (loss of phenylethyl radical)[C₆H₄N₃]⁺
105Phenylethyl cation[C₈H₉]⁺
91Tropylium ion (benzylic cleavage)[C₇H₇]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for its aromatic and aliphatic components. nih.gov

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzotriazole and phenyl rings.

Aliphatic C-H Stretching: Bands appearing just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) correspond to the symmetric and asymmetric stretching vibrations of the methylene (-CH₂-) groups.

Aromatic C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic rings.

N=N Stretching: The stretching vibration of the N=N bond within the triazole ring typically gives a weak to medium absorption band around 1500-1600 cm⁻¹.

C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the substituted benzene (B151609) rings appear in the fingerprint region (690-900 cm⁻¹), which can provide information about the substitution pattern.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibration Type
3050 - 3150Aromatic C-H Stretch
2850 - 2960Aliphatic C-H Stretch (CH₂)
1500 - 1600Aromatic C=C Stretch & N=N Stretch
1450 - 1495Aromatic C=C Stretch
740 - 780Aromatic C-H Out-of-Plane Bending (ortho-disubstituted)
690 - 750Aromatic C-H Out-of-Plane Bending (monosubstituted)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Compounds containing conjugated systems, such as this compound, exhibit strong absorption in the ultraviolet region. The spectrum is a result of π → π* transitions within the benzotriazole and phenyl chromophores. Benzotriazole derivatives are well-known for their UV-absorbing properties. google.com The spectrum for this compound would be expected to show strong absorbance bands in the UV-A and UV-B regions. researchgate.net

The position and intensity (molar absorptivity, ε) of the absorption maxima (λ_max) are characteristic of the conjugated system. For 2-substituted-2H-benzotriazoles, strong absorption is typically observed between 300 and 350 nm.

Table 4: Predicted UV-Vis Absorption Data for this compound

λ_max (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Transition Type
~ 300 - 340> 15,000π → π
~ 250 - 280> 10,000π → π

X-ray Crystallography for Solid-State Structural Conformation

The analysis would be expected to reveal:

The planarity of the benzotriazole ring system.

The specific bond lengths and angles, confirming the covalent structure.

The dihedral angle between the plane of the benzotriazole ring and the plane of the phenyl ring of the phenylethyl substituent. This angle is influenced by steric and electronic factors.

Intermolecular interactions, such as π–π stacking or C–H···π interactions, which govern the packing of molecules in the crystal lattice.

Table 5: Hypothetical X-ray Crystallography Data for this compound

Parameter Predicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Benzotriazole RingEssentially planar
Dihedral Angle (Benzotriazole vs. Phenyl Ring)60 - 90°
N-CH₂ Bond Length~ 1.47 Å
CH₂-CH₂ Bond Length~ 1.53 Å

Theoretical and Computational Studies on 2h Benzotriazole Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to predict the geometric and electronic properties of molecules. For 2H-benzotriazole systems, DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), are used to perform geometry optimizations. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The outputs of these calculations include precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.netijcps.orgnih.gov

These optimized geometries provide a foundational understanding of the molecule's structure. For a molecule like 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole, calculations would reveal the planarity of the benzotriazole (B28993) ring system and the specific spatial orientation of the 2-phenylethyl substituent relative to the ring.

Beyond molecular geometry, DFT is used to calculate the electronic structure. This includes mapping the electron density distribution, which helps in identifying electron-rich and electron-poor regions of the molecule. Key electronic parameters such as dipole moments and atomic charges can be derived, offering insights into the molecule's polarity and potential sites for intermolecular interactions. nih.gov

Table 1: Representative Calculated Geometric Parameters for a 2-Substituted 2H-Benzotriazole Core (Optimized using DFT/B3LYP)
ParameterTypical Calculated Value
N1-N2 Bond Length~1.34 Å
N2-N3 Bond Length~1.34 Å
C-N (ring) Bond Length~1.38 Å
C-C (benzene ring) Bond Length~1.40 Å
N1-N2-N3 Bond Angle~108°
C-N-N (ring) Bond Angle~110°

Quantum Chemical Modeling of Tautomerism and Isomer Stability

The parent benzotriazole molecule can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. Quantum chemical calculations have been extensively used to investigate the relative stability of these two isomers. ru.nlacs.orggsconlinepress.com The stability prediction is highly sensitive to the computational method and basis set employed. For instance, methods like Hartree-Fock (HF) tend to favor the 1H tautomer, while second-order Møller-Plesset perturbation theory (MP2) calculations have shown a preference for the 2H form. researchgate.netresearchgate.net

More advanced methods like DFT (e.g., B3LYP) and coupled-cluster theory often show a very small energy difference between the two tautomers. researchgate.net Crucially, the inclusion of zero-point vibrational energy (ZPVE) corrections is often necessary to correctly predict the ground-state stability, with most high-level calculations concluding that the 1H-tautomer is slightly more stable than the 2H-tautomer in the gas phase. researchgate.netresearchgate.net In the case of this compound, the presence of the substituent at the N2 position effectively "locks" the molecule into the 2H isomeric form, preventing tautomerization. Computational studies on such N-substituted derivatives focus on conformational analysis of the substituent rather than tautomeric equilibrium.

Table 2: Calculated Relative Energy Difference (ΔE) Between 1H- and 2H-Benzotriazole Tautomers Using Various Quantum Chemical Methods (Positive value indicates 1H is more stable)
Computational MethodBasis SetΔE (kcal/mol)
MP26-31G*-3.8
B3LYP6-311++G**+0.2
B3LYP (with ZPVE)aug-cc-pVTZ+1.1
CCSD(T) (with ZPVE)cc-pVTZ+1.4

Simulation of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Time-dependent density functional theory (TD-DFT) is commonly used to simulate electronic absorption spectra (UV-Vis). scirp.orgscirp.org By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and oscillator strengths, which correspond to the intensity of the absorption bands. scirp.org These theoretical spectra can be compared with experimental results to confirm molecular structures and understand electronic transitions. For 2H-benzotriazoles, the main absorption bands are typically assigned to π → π* transitions within the aromatic system. hhu.de

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often in conjunction with DFT. documentsdelivered.comresearchgate.netgaussian.com Theoretical calculations of 1H and 13C chemical shifts for a proposed structure can be compared against experimental spectra to confirm assignments and elucidate the molecule's structure in solution. mdpi.comresearchgate.net

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data for a Representative 2-Aryl-2H-benzotriazole Derivative
PropertyComputational MethodCalculated ValueExperimental Value
UV-Vis λmaxTD-DFT/PBE0~340 nm~345 nm
13C NMR Shift (C4/C7)GIAO/B3LYP~118.5 ppm~118.2 ppm
13C NMR Shift (C5/C6)GIAO/B3LYP~127.8 ppm~127.5 ppm

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can illuminate the pathways of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. The synthesis of N-substituted benzotriazoles, such as the N-alkylation of benzotriazole, often yields a mixture of N1 and N2 isomers. tsijournals.comresearchgate.net DFT calculations can be used to investigate the reaction mechanism and understand the factors governing this regioselectivity.

By locating the transition state structures for the alkylation at both the N1 and N2 positions and calculating their respective activation energies, researchers can predict which isomer is kinetically favored. mdpi.com These studies often reveal that the reaction pathway is influenced by factors such as the nature of the solvent, the type of base used, and the steric and electronic properties of the alkylating agent. acs.org For the synthesis of a specific isomer like this compound, computational analysis could help in designing reaction conditions that favor the formation of the desired N2-substituted product over the N1 isomer.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical for predicting a molecule's behavior in chemical reactions. youtube.com

Computational methods are used to calculate the energies of the HOMO and LUMO and visualize their shapes. bhu.ac.in The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For a 2H-benzotriazole derivative, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack and help rationalize its role in various chemical transformations. researchgate.net

Table 4: Representative Calculated Frontier Molecular Orbital Energies for a 2-Aryl-2H-benzotriazole (DFT/B3LYP)
OrbitalEnergy (eV)Implication
HOMO-6.5 eVRegion of highest electron density; site for electrophilic attack.
LUMO-1.2 eVRegion of lowest unoccupied density; site for nucleophilic attack.
HOMO-LUMO Gap (ΔE)5.3 eVIndicates high kinetic stability.

Reactivity and Reaction Mechanisms of 2 2 Phenylethyl 2h 1,2,3 Benzotriazole and Derivatives

Photochemical Transformations of 2H-Benzotriazoles

The photochemistry of 2H-benzotriazoles has been extensively studied, revealing a series of transformations that lead to the formation of highly reactive intermediates and novel molecular architectures. nih.govnih.gov

Photoinduced Nitrogen Extrusion and Diradical Generation

Upon irradiation with ultraviolet light, typically at a wavelength of 254 nm, 2H-benzotriazoles undergo a characteristic photochemical reaction involving the extrusion of a molecule of nitrogen. nih.govsemanticscholar.orgnih.gov This process leads to the formation of a high-energy 1,3-diradical intermediate. nih.govsemanticscholar.orgnih.gov This diradical is a key reactive species that dictates the subsequent chemical pathways. The photolytic reactions of benzotriazoles are summarized by the initial extrusion of molecular nitrogen to form this diradical intermediate. nih.gov

The general scheme for this photoinduced transformation can be represented as follows:

ReactantConditionIntermediate
2H-Benzotriazole derivativeIrradiation (e.g., λ = 254 nm)1,3-Diradical

This fundamental process opens up a variety of reaction pathways, including rearrangements, ring closures, and intermolecular reactions. nih.gov

Tautomer-Selective Photochemical Reactions

The photochemical behavior of benzotriazoles can be highly dependent on the tautomeric form of the molecule. Benzotriazole (B28993) can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. ru.nlresearchgate.netresearchgate.net Quantum chemical calculations have been used to study the stability of these tautomers. ru.nl While the 1H-tautomer is generally more stable in the solid state and in solution, the 2H-tautomer can be selectively involved in certain photochemical reactions. ru.nlgsconlinepress.com

An important example of this selectivity is the intermolecular [2+2] photocycloaddition reaction with maleimide derivatives, which proceeds selectively through the 2H-tautomer. figshare.comacs.orgnih.gov Irradiation of 1-methyl-1H-benzotriazole with maleimides does not yield the desired [2+2] adduct, suggesting that the ability to tautomerize to the 2H isomer is crucial for this specific photochemical pathway. acs.org This highlights the critical role of the substitution pattern on the benzotriazole ring in directing the outcome of photochemical reactions.

Intermolecular Photocycloaddition Reactions (e.g., [2+2] cycloadditions)

The photochemically generated 1,3-diradical from 2H-benzotriazoles can be trapped by various dienophiles in intermolecular cycloaddition reactions. nih.gov A notable example is the [2+2] photocycloaddition with maleimides. nih.govfigshare.comnih.gov Irradiation of benzotriazole in the presence of maleimide derivatives leads to the stereo- and regioselective formation of aryl [2+2] photocycloaddition products. figshare.comnih.gov

This reaction has been demonstrated with various 2-substituted-2H-benzotriazoles and a range of maleimides, consistently yielding the exo-isomer of the cycloadduct. acs.org The use of a 2-benzyl-2H-benzotriazole allows for subsequent removal of the benzyl group, providing access to the free triazole unit in the adduct. acs.org These reactions offer a synthetic route to highly functionalized cyclobutane derivatives.

Formation of Novel Heterocyclic Ring Systems (e.g., indoles, dihydropyrrolo[3,4-b]indoles)

The intermolecular trapping of the photochemically generated diradical from 2H-benzotriazoles provides a powerful synthetic tool for the construction of novel heterocyclic ring systems. nih.govsemanticscholar.orgnih.govsemanticscholar.org

When the diradical is reacted with alkynes, it leads to the formation of functionally substituted indoles. nih.govsemanticscholar.orgresearchgate.net For instance, irradiation of a 2H-benzotriazole with phenylacetylene or ethyl propiolate yields the corresponding 2- or 3-substituted indoles. semanticscholar.org This method provides a direct entry into the indole scaffold, which is a prevalent motif in many biologically active compounds.

Furthermore, the reaction of the diradical with maleimides results in the formation of dihydropyrrolo[3,4-b]indoles. nih.govsemanticscholar.orgnih.govsemanticscholar.org This intermolecular cycloaddition offers a straightforward route to this complex heterocyclic system, which is of significant synthetic and potential biological interest. nih.gov

Diradical Trapping AgentResulting Heterocyclic System
Alkynes (e.g., phenylacetylene)Indoles
Maleimides (e.g., N-phenylmaleimide)Dihydropyrrolo[3,4-b]indoles

Electrochemical Behavior and Oxidation Mechanisms

The electrochemical properties of 2H-benzotriazole derivatives have been investigated, particularly focusing on phenolic benzotriazoles which are used as UV stabilizers. researchgate.netwikipedia.org Cyclic voltammetry studies of compounds like 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (UV234) and 2,4-di-tert-butyl-6-(5-chlorobenzotriazol-2-yl)phenol (UV327) in organic solvents have shown that these molecules undergo a chemically irreversible oxidation process. researchgate.net

The oxidation of these phenolic benzotriazoles occurs at a potential of approximately +1.0 V versus the ferrocene/ferrocenium (Fc/Fc+) redox couple. researchgate.net This process leads to the formation of products that cannot be electrochemically reduced back to the starting material on the timescale of the experiment. researchgate.net In the presence of a base, the corresponding phenolates are oxidized at a much lower potential (around -0.2 V vs. Fc/Fc+), generating phenoxyl radicals that can subsequently dimerize. researchgate.net The oxidation of benzotriazole can also be achieved using ozone and hydroxyl radicals, with the reaction rates being pH-dependent. nih.gov

Role of the Benzotriazole Moiety as a Leaving Group or Activating Group in Organic Synthesis

The benzotriazole moiety is a highly versatile functional group in organic synthesis, capable of acting as both an excellent leaving group and an activating group. lupinepublishers.comijpp.org.innih.gov This dual reactivity has led to its widespread use as a "synthetic auxiliary". lupinepublishers.comnih.gov

As a leaving group, benzotriazole can be readily displaced by a variety of nucleophiles. lupinepublishers.comijpp.org.in This property is exploited in numerous synthetic transformations. For example, N-acylbenzotriazoles are stable and effective acylating agents for N-, O-, C-, and S-acylations. nih.gov They have found applications in peptide synthesis, where they offer advantages over traditional acid chlorides. lupinepublishers.com

The benzotriazole group can also activate adjacent positions, facilitating reactions such as the formation of cations that can react with nucleophiles. ijpp.org.in The ability of benzotriazole to stabilize intermediates and act as a good leaving group makes it a valuable tool for the construction of complex molecules, including various heterocyclic systems. lupinepublishers.comnih.gov Its utility is further enhanced by its stability under a range of reaction conditions and its relatively low cost. researchgate.net

Functionalization of the Phenylethyl Side Chain

The functionalization of the phenylethyl side chain in 2-(2-phenylethyl)-2H-1,2,3-benzotriazole, particularly on the terminal phenyl ring, offers a pathway to novel derivatives with modified properties. While the benzotriazole moiety itself can direct certain reactions, advanced catalytic methods have been developed for the selective modification of such alkyl-aryl side chains.

One significant strategy for this functionalization is the palladium-catalyzed meta-C–H arylation. nih.govnih.gov This method allows for the direct introduction of an aryl group at the meta position of the phenylethyl substituent. The reaction typically requires a directing group temporarily attached to the molecule to guide the catalyst to the specific C-H bond. For phenylethyl alcohol derivatives, which are structurally related to the side chain of interest, a removable oxime ether directing group has been used effectively. nih.govresearchgate.net

The catalytic cycle is facilitated by a palladium catalyst, such as Palladium(II) acetate, in conjunction with a transient mediator. nih.govnih.gov An electronically activated norbornene derivative, like 2-carbomethoxynorbornene (NBE-CO2Me), is often employed as this mediator. nih.gov The reaction's efficiency and selectivity are highly dependent on the choice of ligand. Studies have shown that pyridone-based ligands, particularly 3-trifluoromethyl-2-pyridone, are exceptionally effective in promoting this transformation, yielding significantly better results than other ligand types or in the absence of a ligand. nih.govresearchgate.net

The general applicability of this method has been demonstrated with a variety of aryl iodides as coupling partners, including those with both electron-donating and electron-withdrawing substituents. researchgate.net This robust methodology provides a precise tool for the late-stage functionalization of molecules containing a phenylethyl group, enabling the synthesis of complex, meta-substituted derivatives that would be challenging to access through traditional synthetic routes. nih.gov

Reaction Type Catalyst System Key Reagents Outcome Reference
meta-C–H ArylationPd(OAc)₂ / 3-trifluoromethyl-2-pyridoneAryl Iodide, NBE-CO₂Me, AgOAcFormation of a C-C bond at the meta-position of the phenyl ring nih.govresearchgate.net

Coordination Chemistry: 2H-Benzotriazoles as Ligands in Metal Complexes

The benzotriazole scaffold and its derivatives are well-established as versatile N-donor ligands in coordination chemistry. ekt.gr They can coordinate to a wide range of metal ions to form structurally diverse compounds, including mononuclear complexes, large coordination clusters, and multidimensional coordination polymers. ekt.gr These materials are of interest for their potential applications in areas such as catalysis, magnetism, and luminescence. ekt.gr

The 2-substituted-2H-1,2,3-benzotriazole isomer, such as this compound, participates in coordination primarily through the nitrogen atoms at the N1 and N3 positions of the triazole ring. Unlike the 1H-isomer, where the substituent is on a coordinating nitrogen, the N2-substituent in the 2H-isomer is not directly involved in bonding, which can influence the steric environment around the metal center.

Research on ligands structurally similar to the target compound, such as 2-(2H-benzotriazole-2-yl)acetic acid, has provided insight into the coordination behavior of 2H-benzotriazoles. These ligands have been used to synthesize complexes with various 3d transition metals, including Copper(II), Zinc(II), Nickel(II), and Cobalt(II). sapub.orgresearchgate.net Spectroscopic analysis, such as IR spectroscopy, confirms coordination by showing a shift in the absorption bands corresponding to the triazole ring's -C=N and N-N groups upon complexation. sapub.org The formation of O-M and N-M bonds can also be observed in the far-infrared region of the spectra. sapub.org

The nature of the substituent at the N2 position, along with the choice of metal salt and reaction conditions, dictates the final structure of the coordination compound. The phenylethyl group in this compound is relatively bulky and non-coordinating, which would sterically influence the assembly of metal complexes. Benzotriazole-based ligands can act as monodentate linkers or as bridging ligands, connecting multiple metal centers to form extended networks like coordination polymers. ekt.gr For example, complexes of Cu(II) with 1-methylbenzotriazole and azide co-ligands have been shown to form 1-D corrugated tape polymeric structures. ekt.gr The resulting metal-organic frameworks often exhibit properties derived from both the metal ion and the organic ligand.

Metal Ion Example of 2H-Benzotriazole Ligand Resulting Structure Type Reference
Cu(II)2-(2H-benzotriazole-2-yl)acetic acidMetal Complex sapub.orgresearchgate.net
Zn(II)2-(2H-benzotriazole-2-yl)acetic acidMetal Complex sapub.orgresearchgate.net
Ni(II)2-(2H-benzotriazole-2-yl)acetic acidMetal Complex sapub.orgresearchgate.net
Co(II)2-(2H-benzotriazole-2-yl)acetic acidMetal Complex sapub.orgresearchgate.net

Advanced Academic Applications in Materials Science

Mechanisms of Ultraviolet Light Absorption and Photostabilization

The remarkable photostability of 2H-benzotriazoles is attributed to an efficient excited-state intramolecular proton transfer (ESIPT) mechanism, which allows for the rapid and non-radiative dissipation of absorbed UV energy.

Upon absorption of UV radiation, the 2-(2-hydroxyphenyl)-2H-benzotriazole molecule is promoted from its ground state (enol form) to an excited state. In this excited state, an ultrafast intramolecular proton transfer occurs from the phenolic hydroxyl group to a nitrogen atom on the benzotriazole (B28993) ring. This creates an excited-state keto-type tautomer. The ESIPT process is a key feature of many UV absorbers and is crucial for their function.

This photophysical process is characterized by a significant change in the electronic structure of the molecule, leading to a large Stokes shift, which is the difference between the absorption and emission maxima. This shift is a hallmark of the ESIPT mechanism and contributes to the molecule's effectiveness as a photostabilizer.

Following the ESIPT, the excited keto-type tautomer rapidly returns to its ground state through non-radiative decay pathways, primarily by converting the electronic energy into vibrational energy, which is then dissipated as heat into the surrounding matrix. This internal conversion process is exceptionally efficient and occurs on a picosecond timescale, preventing the molecule from undergoing photochemical reactions that could lead to its degradation.

The cycle is completed by a reverse proton transfer in the ground state, regenerating the original enol form of the molecule. This cyclical process of UV absorption, ESIPT, and energy dissipation can be repeated numerous times without significant degradation of the benzotriazole molecule, providing long-lasting photoprotection to the material in which it is incorporated.

Integration of 2H-Benzotriazole Moieties into Polymer Systems for Enhanced Photostability

To improve the longevity and performance of polymeric materials exposed to sunlight, 2H-benzotriazole UV absorbers are often incorporated into the polymer matrix. This can be achieved by either physically blending the UV absorber with the polymer or by chemically bonding it to the polymer chains.

The covalent attachment of 2H-benzotriazole units to a polymer backbone offers several advantages over simple blending, including reduced migration and leaching of the stabilizer, which ensures permanent protection. Research has focused on synthesizing polymerizable 2H-benzotriazole monomers that can be copolymerized with other monomers to create inherently photostable polymers. These functionalized polymers are crucial for applications requiring high durability and long-term performance, such as in coatings, films, and fibers.

For instance, acrylic polymers with 1,2,3-benzotriazole pendant groups have been synthesized to enhance the anticorrosive properties of coatings. Furthermore, the development of blue-emitting 1,8-naphthalimide (B145957) dyes covalently attached to 2-(2-hydroxyphenyl)-2H-benzotriazoles has been shown to retard the photodegradation of the fluorophore.

Examples of Polymer Systems Incorporating 2H-Benzotriazole Moieties

Polymer System2H-Benzotriazole DerivativeMethod of IntegrationKey Finding
Acrylic Polymer2-(bis((1H-Benzo[d] mdpi.comelsevierpure.comcjps.orgtriazol-1-yl) Methylamino) Ethyl AcrylateCopolymerizationCreation of a new material with potential anticorrosive applications. crimsonpublishers.com
1,8-naphthalimide dyes2-(2-hydroxyphenyl)-2H-benzotriazolesCovalent attachmentRetarded photodegradation of the fluorophore.
Polyester Fabrics2-(2-hydroxy-4-acryloyl)-2H-benzotriazoleGraftingIncreased UV resistance of the fabric.

Research on Smart Materials Incorporating 2H-Benzotriazole Units

The unique photophysical properties of 2H-benzotriazole derivatives make them promising candidates for the development of "smart" or "intelligent" materials that can respond to external stimuli, such as light. While specific research on incorporating "2-(2-Phenylethyl)-2H-1,2,3-benzotriazole" into smart materials is not extensively documented, the broader class of 2H-benzotriazoles has been explored for various advanced applications.

The ability of these molecules to undergo structural changes upon light absorption and their tunable electronic properties have led to their investigation in areas such as:

Optical Waveguides: The self-assembly properties of some 2H-benzotriazole derivatives allow them to form structures that can guide and modulate light, which is a key component in nanophotonics. mdpi.com

Donor-Acceptor Polymers: As electron-accepting moieties, 2H-benzotriazoles are used to construct donor-acceptor conjugated polymers. cjps.orgmdpi.comelectrochemsci.org These materials are of interest for applications in organic electronics, including organic solar cells and light-emitting diodes, due to their tunable bandgaps and charge transfer properties. cjps.orgmdpi.comelectrochemsci.org

Stimuli-Responsive Systems: Research has shown that benzotriazole molecules can be loaded into nanocarriers, such as mesoporous silica (B1680970) nanoparticles, and released in response to specific triggers like acidic conditions. researchgate.net This demonstrates the potential for creating smart systems for applications like controlled release and corrosion protection. researchgate.net

While the direct application of this compound in smart materials is an area that warrants further investigation, the versatile nature of the 2H-benzotriazole core suggests significant potential for its use in the design of novel photo-responsive and multifunctional materials.

Ligand Design for Catalytic and Material Science Applications

The nitrogen atoms in the benzotriazole ring can act as coordination sites for metal ions, making benzotriazole and its derivatives useful as ligands in coordination chemistry and catalysis. The design of ligands based on the 2H-benzotriazole scaffold allows for the tuning of the electronic and steric properties of the resulting metal complexes, which can influence their catalytic activity and stability.

Benzotriazole-based ligands have been employed in a variety of metal-catalyzed reactions, including cross-coupling reactions, which are fundamental in organic synthesis. The thermal stability and solubility of benzotriazole derivatives in organic solvents make them attractive for these applications.

In materials science, the coordination of 2H-benzotriazole ligands to metal centers can lead to the formation of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials can exhibit interesting properties, such as porosity, luminescence, and magnetism, making them suitable for applications in gas storage, separation, sensing, and catalysis. mdpi.com

Applications of Benzotriazole-Based Ligands

Application AreaType of Metal Complex/MaterialKey Features and Potential Uses
CatalysisMetal complexes with benzotriazole ligandsUsed in cross-coupling reactions; tunable electronic and steric properties.
Materials ScienceMetal-Organic Frameworks (MOFs), Coordination PolymersPorosity, luminescence, magnetism; applications in gas storage, separation, sensing. mdpi.com

Emerging Research Frontiers and Future Perspectives

Development of Novel Synthetic Routes with Improved Sustainability

Traditional synthesis of 2-aryl-2H-benzotriazoles often involves multi-step procedures that may utilize harsh reagents or require significant purification. orgsyn.orgijariie.com The classic approach involves the diazotization of o-phenylenediamine (B120857). orgsyn.orgijariie.com Modern research, however, is increasingly focused on developing more sustainable and efficient synthetic methodologies. These efforts align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous substances. researchgate.net

For 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole, future synthetic strategies are likely to pivot towards catalytic and one-pot reactions. For instance, molybdenum-catalyzed deoxygenative heterocyclization of 2-nitroazobenzenes has emerged as a novel strategy for preparing 2-aryl-2H-benzotriazoles. acs.org Another promising avenue is the use of phosphine-catalyzed deoxygenative Cadogan heterocyclization, which proceeds with good functional group compatibility using a silane (B1218182) as a terminal reductant. organic-chemistry.org These methods offer advantages over traditional routes by potentially reducing the number of steps and avoiding stoichiometric toxic reagents.

The table below summarizes potential sustainable synthetic routes applicable to this compound.

Synthetic StrategyKey FeaturesPotential Advantages for Sustainability
Catalytic Deoxygenative Cyclization Utilizes catalysts (e.g., Molybdenum, Phosphine) and mild reductants (e.g., Phenylsilane). acs.orgorganic-chemistry.orgAvoids harsh oxidants/reductants, improves atom economy, reduces waste.
Microwave-Assisted Synthesis Employs microwave irradiation to accelerate reaction rates. researchgate.netDramatically reduces reaction times, lowers energy consumption, can improve yields.
Electrosynthesis Uses electrochemical methods for cyclization. acs.orgAvoids chemical oxidants/reductants, can be highly selective, uses electricity as a "green" reagent.
Aqueous Media Synthesis Zinc-mediated reductive cyclization of o-nitrophenylazophenols can be performed in water. acs.orgEliminates the need for volatile organic solvents, improving process safety and environmental impact.

These emerging routes underscore a shift towards more environmentally benign chemical manufacturing, a trend that will undoubtedly shape the future production of this compound.

Exploration of New Reactivity Pathways

The benzotriazole (B28993) ring is a versatile chemical entity, capable of acting as a synthetic auxiliary or a leaving group in various transformations. nih.gov For this compound, the aromatic rings of both the benzotriazole and the phenylethyl moieties present opportunities for novel functionalization, leading to new derivatives with tailored properties.

A significant frontier is the direct C-H bond functionalization. researchgate.net Palladium-catalyzed direct C-H cross-coupling polycondensation has already been successfully applied to synthesize π-conjugated polymers containing benzotriazole units for organic light-emitting diodes (OLEDs). mdpi.com This approach avoids the pre-functionalization of monomers (e.g., halogenation or metalation), which simplifies the synthesis and reduces metal waste. mdpi.com Applying similar C-H activation strategies to the benzene (B151609) ring of the 2-(2-phenylethyl) group could allow for the introduction of various substituents, thereby tuning the electronic and steric properties of the molecule for specific applications.

Furthermore, the benzotriazole moiety itself can participate in various reactions. It can react with aldehydes and primary amines in Mannich-type reactions to form a range of adducts. rsc.org While the N-H proton is absent in 2-substituted benzotriazoles, the nitrogen atoms can still coordinate with metals, and the benzene ring of the benzotriazole core can undergo electrophilic substitution, opening pathways to more complex structures.

Advanced Computational Approaches for Structure-Function Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the relationship between molecular structure and function in benzotriazole derivatives. mdpi.comnih.gov These theoretical studies provide insights into electronic structure, photophysical properties, and molecular geometry that are often difficult to obtain through experimental means alone. hhu.deacs.org

For this compound, computational models can predict key properties relevant to its applications. For example, DFT and Time-Dependent DFT (TD-DFT) calculations can elucidate the mechanism of UV absorption and energy dissipation, which is crucial for its role as a UV stabilizer. nih.gov These calculations can predict absorption maxima, oscillator strengths, and the nature of electronic transitions.

Moreover, computational studies can guide the rational design of new molecules. By simulating the effects of adding different functional groups to the phenylethyl or benzotriazole rings, researchers can predict how these modifications will impact properties such as:

Luminescence Quantum Yield : Important for applications in OLEDs. mdpi.com

Intramolecular Charge Transfer (ICT) : Key for designing donor-acceptor systems in organic electronics. mdpi.com

Energy Levels (HOMO/LUMO) : Crucial for performance in organic solar cells and transistors. cjps.org

The synergy between computational prediction and experimental synthesis accelerates the discovery of new materials with enhanced performance.

Design of Next-Generation Materials Incorporating 2H-Benzotriazole Scaffolds

The 2H-benzotriazole scaffold is a privileged building block in materials science due to its electron-accepting nature and high photostability. mdpi.com The incorporation of the 2-(2-phenylethyl) substituent can impart desirable properties such as improved solubility and processability, which are critical for creating advanced materials.

Organic Electronics: The electron-deficient character of the benzotriazole ring makes it an excellent acceptor unit in donor-acceptor (D-A) conjugated polymers. mdpi.com These materials are at the forefront of research in organic solar cells (OSCs) and organic field-effect transistors (OFETs). mdpi.comcjps.org By pairing a 2-(2-phenylethyl)-2H-benzotriazole unit with various electron-donating monomers, new low-bandgap polymers can be synthesized for high-performance electronic devices. mdpi.comacs.org The phenylethyl group can influence the polymer's morphology and solubility without significantly altering the core electronic properties of the benzotriazole acceptor.

UV-Protective Coatings and Films: 2-(2-hydroxyphenyl)-2H-benzotriazoles are a well-established class of UV absorbers. wikipedia.org While this compound lacks the ortho-hydroxyl group necessary for the excited-state intramolecular proton transfer (ESIPT) mechanism that grants exceptional photostability, its core benzotriazole structure still provides significant UV absorption. nih.gov By functionalizing the phenylethyl group with hydroxyl or other reactive moieties, it could be covalently incorporated into polymer matrices (e.g., polyesters, polycarbonates), leading to materials with durable, non-leaching UV protection. researchgate.nettandfonline.com

The table below outlines potential next-generation materials incorporating the this compound scaffold.

Material ClassApplicationRole of this compound
Conjugated Polymers Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs) mdpi.comcjps.orgElectron-accepting (A) unit in D-π-A architectures; phenylethyl group enhances solubility and processability.
Functional Copolymers UV-Stabilized Plastics, High-Performance Coatings researchgate.nettandfonline.comUV-absorbing chromophore; can be copolymerized into polymer backbones for permanent protection.
Organogels Smart Materials, Sensors mdpi.comCore scaffold for self-assembling molecules that form stimuli-responsive gels.
Optical Waveguides Photonics, Data Transmission mdpi.comBuilding block for crystalline organic materials capable of guiding light.

Q & A

What are the common synthetic routes for 2-(2-Phenylethyl)-2H-1,2,3-benzotriazole and its derivatives?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, such as coupling phenylethyl groups to the benzotriazole core via nucleophilic substitution or click chemistry. For example, derivatives are synthesized using catalysts like Cu(I) for azide-alkyne cycloaddition or base-mediated elimination (e.g., POCl₃/NEt₃ systems) . Solvent choice (e.g., DMF, acetonitrile) and temperature control are critical for yield optimization. Post-synthesis, intermediates are purified via column chromatography and characterized using NMR and IR spectroscopy .

How is structural characterization performed for this compound derivatives?

Level: Basic
Methodological Answer:
Structural verification relies on analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with aromatic protons typically resonating at δ 7.0–8.5 ppm .
  • IR Spectroscopy : Absorbance peaks for C=N (∼1600 cm⁻¹) and N-H (∼3300 cm⁻¹) confirm triazole and amine groups .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N percentages to validate purity (<0.3% deviation) .

How do substituents on the benzotriazole core influence reactivity and biological activity?

Level: Advanced
Methodological Answer:
Substituents alter electronic and steric properties:

  • Electron-withdrawing groups (e.g., -Br, -NO₂) enhance electrophilicity, improving binding to biological targets like enzymes .
  • Phenylethyl groups increase lipophilicity, affecting membrane permeability in cellular assays .
  • Docking studies (e.g., AutoDock Vina) predict interactions with active sites, as seen in compound 9c’s binding to acetylcholinesterase . Structure-activity relationships (SAR) are quantified via IC₅₀ values from enzyme inhibition assays .

What computational methods are used to predict interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Tools like Schrödinger Suite or GROMACS simulate ligand-protein binding. For example, benzotriazole derivatives show π-π stacking with aromatic residues in docking poses .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .
  • QSAR Models : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity using partial least squares regression .

How can researchers address contradictions in reported reaction yields for derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from:

  • Catalyst Purity : Trace metals in Cu(I) catalysts may alter azide-alkyne cycloaddition efficiency. Use ICP-MS to verify catalyst quality .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates differently than THF. Compare yields under controlled solvent conditions .
  • Reaction Monitoring : Use HPLC or TLC to track byproduct formation, ensuring reaction completion before workup .

What strategies optimize reaction conditions for high-purity synthesis?

Level: Advanced
Methodological Answer:

  • Catalyst Screening : Test Pd/C, Cu(I), or organocatalysts for cross-coupling efficiency. For example, Cu(I) increases triazole ring formation yields by 20–30% .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 1–2 h while maintaining >90% purity .
  • In-line Purification : Couple continuous flow systems with scavenger resins to remove unreacted starting materials .

What are the key applications of this compound in medicinal chemistry?

Level: Basic
Methodological Answer:

  • Antimicrobial Agents : Derivatives inhibit bacterial growth (MIC: 2–8 µg/mL) via disruption of DNA gyrase .
  • Anticancer Probes : Induce apoptosis in HeLa cells by targeting tubulin polymerization (EC₅₀: 10–50 nM) .
  • Neuroprotective Agents : Modulate Aβ aggregation in Alzheimer’s models, validated via Thioflavin T assays .

How can π-π stacking interactions in crystal structures be analyzed experimentally?

Level: Advanced
Methodological Answer:

  • X-ray Crystallography : Resolve intermolecular distances (e.g., 3.4–3.8 Å for π-π interactions) in compounds like 1-[2-(1H-benzimidazol-2-yl)ethyl]-1H-1,2,3-benzotriazole .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., 15–20% from π-π interactions) using CrystalExplorer .
  • Thermal Diffraction : Monitor stability of stacked arrangements under temperature gradients (25–200°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.